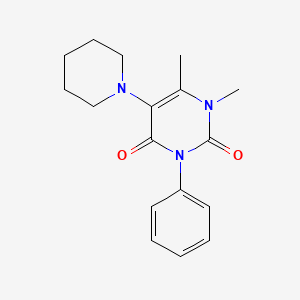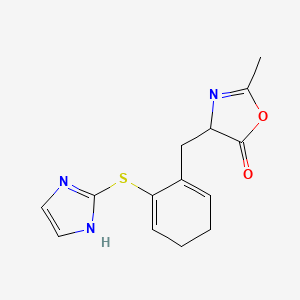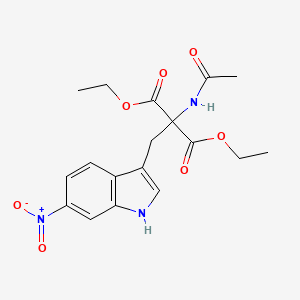
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate is a complex organic compound with the molecular formula C18H21N3O7 and a molecular weight of 391.38 g/mol This compound is characterized by its unique structure, which includes an indole ring substituted with a nitro group and a malonate ester moiety
Preparation Methods
The synthesis of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate involves several steps:
Starting Materials: The synthesis begins with diethyl malonate and 6-nitroindole.
Reaction Conditions: The reaction typically involves the use of sodium ethoxide as a base and acetic anhydride as an acetylating agent. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield.
Chemical Reactions Analysis
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate undergoes various chemical reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Scientific Research Applications
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Diethyl 2-acetamido-2-((6-nitro-1H-indol-3-yl)methyl)malonate can be compared with other similar compounds:
Diethyl acetamidomalonate: This compound lacks the indole ring and nitro group, making it less complex and potentially less biologically active.
Diethyl 2-acetamido-2-(5-nitro-1H-indol-3-yl)methyl)malonate: This compound has a similar structure but with a different substitution pattern on the indole ring, which may affect its reactivity and biological activity.
Properties
CAS No. |
7355-90-0 |
|---|---|
Molecular Formula |
C18H21N3O7 |
Molecular Weight |
391.4 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-[(6-nitro-1H-indol-3-yl)methyl]propanedioate |
InChI |
InChI=1S/C18H21N3O7/c1-4-27-16(23)18(20-11(3)22,17(24)28-5-2)9-12-10-19-15-8-13(21(25)26)6-7-14(12)15/h6-8,10,19H,4-5,9H2,1-3H3,(H,20,22) |
InChI Key |
OIFCLUUZPMYLIF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)[N+](=O)[O-])(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


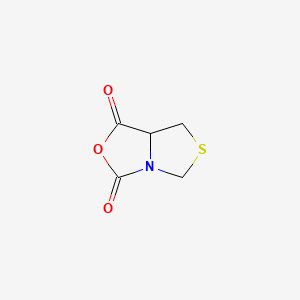

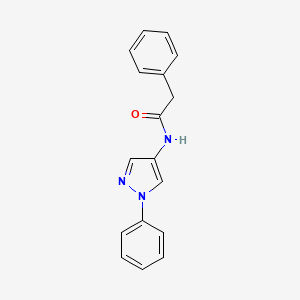

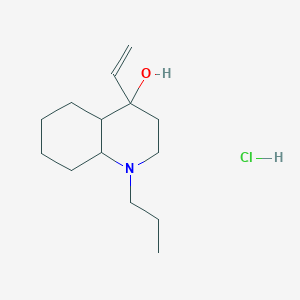
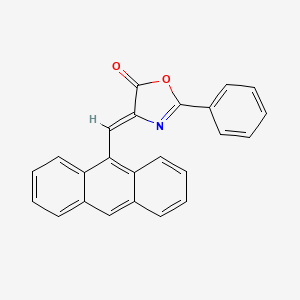
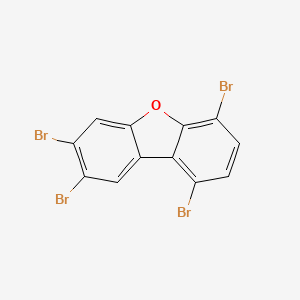
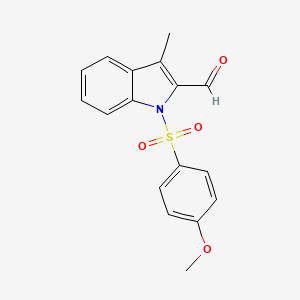
![3,7-Dibromo-2,8-bis(octyloxy)dibenzo[b,d]furan](/img/structure/B12899131.png)
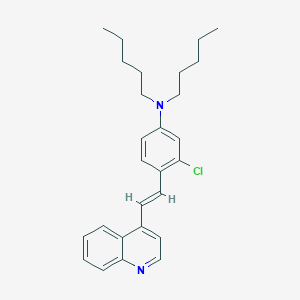
![({1-[(Pyrrolidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12899147.png)
![N-Benzylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B12899148.png)
